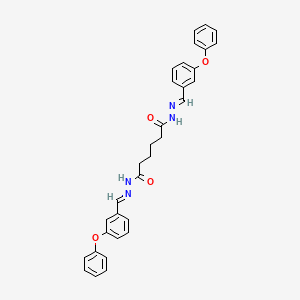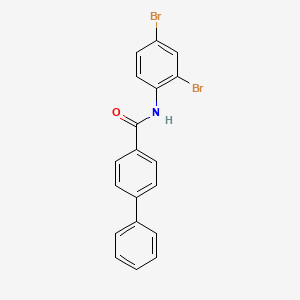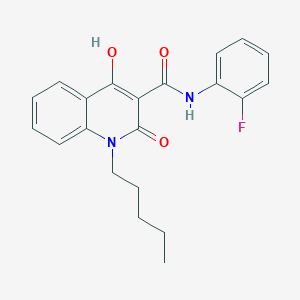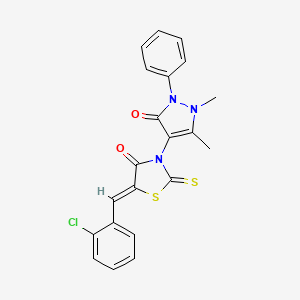
5-(2-chlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-chlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C21H16ClN3O2S2 and its molecular weight is 442.0 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(2-chlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one is 441.0372468 g/mol and the complexity rating of the compound is 791. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(2-chlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-chlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research indicates that derivatives of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, which include compounds like 5-(2-chlorobenzylidene), have demonstrated notable antibacterial activities. For instance, Asiri and Khan (2010) synthesized a series of these Schiff bases and found that they exhibited moderate to good antibacterial efficacy against strains such as Escherichia coli and Staphylococcus aureus (Asiri & Khan, 2010).
Anti-inflammatory Activity
Derivatives containing a similar structural backbone have also been explored for their anti-inflammatory properties. For example, Sunder and Maleraju (2013) synthesized N-(3-chloro-4-fluorophenyl)-2 derivatives, revealing significant anti-inflammatory activity in several compounds (Sunder & Maleraju, 2013).
Anticancer Properties
There is also evidence of anticancer potential in these compounds. Ghorab et al. (2014) conducted a study on 4-aminoantipyrine derivatives, including pyrazolone derivatives, showing effective anticancer activity against the human tumor breast cancer cell line MCF7 (Ghorab, El-Gazzar, & Alsaid, 2014).
Synthesis of Dihydropyridine Derivatives
In the field of chemical synthesis, these compounds have been used as intermediates. Stanovnik et al. (2002) reported the synthesis of 1,4-dihydropyridine derivatives using similar thiazolidin-4-one derivatives (Stanovnik et al., 2002).
Heterocyclic Synthesis
Ayyad et al. (2012) demonstrated the utility of these compounds in the synthesis of various heterocyclic derivatives, such as thiazoles and pyrazoles, highlighting their versatility in chemical synthesis (Ayyad, El‐Taweel, Elagamey, & Mahmoud El-Mashad, 2012).
Pharmacological Evaluation
Compounds with a similar structural framework have been evaluated for their pharmacological potential. Patel et al. (2013) synthesized thiazolidin-4-one derivatives and assessed their antimicrobial activity, suggesting their application in pharmaceutical research (Patel, Gor, Patel, & Shah, 2013).
Antimicrobial Studies
Reddy et al. (2010) conducted antimicrobial studies on linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one, showing significant inhibitory activity against various bacteria and fungi (Reddy, Devi, Sunitha, & Nagaraj, 2010).
Eigenschaften
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S2/c1-13-18(20(27)25(23(13)2)15-9-4-3-5-10-15)24-19(26)17(29-21(24)28)12-14-8-6-7-11-16(14)22/h3-12H,1-2H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRYPEWMRIJRJR-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=CC=C4Cl)SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C/C4=CC=CC=C4Cl)/SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(2-chlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7-chloro-4-methyl-2-quinolinyl)[2-(dimethylamino)ethyl]amine](/img/structure/B3864447.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3864455.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B3864464.png)

![2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxo-N-(3-pyridinylmethyl)acetamide](/img/structure/B3864494.png)
![N-(4-methylphenyl)-N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B3864498.png)
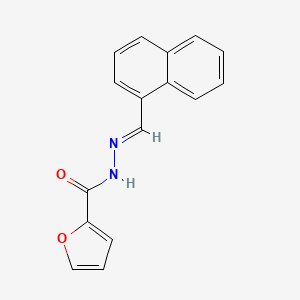
![N-[4-(phenyldiazenyl)phenyl]cyclopropanecarboxamide](/img/structure/B3864509.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3864524.png)
